1-hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid
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Overview
Description
1-hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid is an organic compound with a unique structure characterized by a cycloheptane ring substituted with a hydroxyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 4,4-dimethylcycloheptanone, followed by hydroxylation and carboxylation reactions. The reaction conditions typically involve the use of strong bases and oxidizing agents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction conditions and yields, making it more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4,4-dimethylcycloheptanone, while reduction of the carboxylic acid group may produce 1-hydroxy-4,4-dimethylcycloheptanol.
Scientific Research Applications
1-hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with various biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid
- 4,4-dimethylcycloheptane-1-carboxylic acid
- 1-hydroxy-4,4-dimethylcyclohexanone
Uniqueness
1-hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to similar six-membered ring compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
1465013-13-1 |
---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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